4-Phenylazepane hydrochloride 4-Phenylazepane hydrochloride
Brand Name: Vulcanchem
CAS No.: 7500-40-5
VCID: VC2472837
InChI: InChI=1S/C12H17N.ClH/c1-2-5-11(6-3-1)12-7-4-9-13-10-8-12;/h1-3,5-6,12-13H,4,7-10H2;1H
SMILES: C1CC(CCNC1)C2=CC=CC=C2.Cl
Molecular Formula: C12H18ClN
Molecular Weight: 211.73 g/mol

4-Phenylazepane hydrochloride

CAS No.: 7500-40-5

Cat. No.: VC2472837

Molecular Formula: C12H18ClN

Molecular Weight: 211.73 g/mol

* For research use only. Not for human or veterinary use.

4-Phenylazepane hydrochloride - 7500-40-5

Specification

CAS No. 7500-40-5
Molecular Formula C12H18ClN
Molecular Weight 211.73 g/mol
IUPAC Name 4-phenylazepane;hydrochloride
Standard InChI InChI=1S/C12H17N.ClH/c1-2-5-11(6-3-1)12-7-4-9-13-10-8-12;/h1-3,5-6,12-13H,4,7-10H2;1H
Standard InChI Key AZUFAMJWMHXXST-UHFFFAOYSA-N
SMILES C1CC(CCNC1)C2=CC=CC=C2.Cl
Canonical SMILES C1CC(CCNC1)C2=CC=CC=C2.Cl

Introduction

Chemical Identity and Structure

Basic Information

4-Phenylazepane hydrochloride is the hydrochloride salt of 4-phenylazepane, featuring a phenyl group attached to the 4-position of a seven-membered azepane ring. The compound contains a protonated nitrogen atom balanced by a chloride counter-ion .

Nomenclature and Identifiers

The compound has several systematic and alternative names in chemical databases and literature. These identifiers help researchers accurately locate and reference the compound across different resources.

Table 1: Chemical Identifiers of 4-Phenylazepane Hydrochloride

ParameterValue
IUPAC Name4-phenylazepane;hydrochloride
CAS Registry Number7500-40-5
Molecular FormulaC₁₂H₁₈ClN (or C₁₂H₁₇N·HCl)
Molecular Weight211.73 g/mol
PubChem CID24200663
Parent Compound CID436210 (4-Phenylazepane)
InChIKeyAZUFAMJWMHXXST-UHFFFAOYSA-N

The compound is also known by several synonyms including 4-Phenyl-Azepane Hydrochloride, 4-phenylhexamethyleneimine(HCl), and 1H-Azepine, hexahydro-4-phenyl-, hydrochloride (1:1) .

Structural Representation

The molecule consists of a phenyl ring attached to a seven-membered azepane ring at the 4-position, with the nitrogen protonated to form the hydrochloride salt. This structure gives the compound its characteristic chemical and pharmacological properties.

Table 2: Structural Notations

NotationValue
SMILESC1CC(CCNC1)C2=CC=CC=C2.Cl
Canonical SMILESCl.C=1C=CC(=CC1)C2CCNCCC2
InChIInChI=1S/C12H17N.ClH/c1-2-5-11(6-3-1)12-7-4-9-13-10-8-12;/h1-3,5-6,12-13H,4,7-10H2;1H

The structure contains a chiral center at the 4-position where the phenyl group is attached, potentially leading to stereoisomers with different biological activities .

Physical and Chemical Properties

Spectroscopic MethodExpected Key Features
¹H NMRSignals for aromatic protons (phenyl group), azepane ring protons, N-H protons
¹³C NMRCarbon signals from both the phenyl and azepane moieties
Mass SpectrometryMolecular ion peak and fragmentation pattern
IR SpectroscopyN-H stretching, C-H stretching, aromatic C=C stretching

Chemical Reactivity

As a secondary amine hydrochloride, this compound exhibits reactivity typical of protonated nitrogen compounds. The nitrogen atom, when deprotonated, can participate in various reactions including nucleophilic substitutions and additions, making it valuable in organic synthesis pathways .

Synthesis and Preparation

Synthetic Routes

The synthesis of 4-phenylazepane hydrochloride and related azepane derivatives has been documented in scientific literature. One approach involves the preparation through cyclic imine intermediates.

In a relevant synthetic route, N-tert-butanesulfinyl δ-amino ketone derivatives were used as precursors to synthesize azepanes with excellent yields and enantiopurities. The reduction of cyclic imine intermediates led to the formation of azepane structures, albeit with lower diastereoselectivity (85:15 cis:trans ratio) compared to six-membered piperidine analogues .

PhotocatalystSolventAdditiveYieldRatio
4CzIPN (2.5%)DMA-42%4:1
4DPAIPN (5%)DMA-45-47%4:1
Eosin Y (5%)DMA-40%4:1
Ir[(dF(CF3)ppy)2dtbbpy]PF6 (0.5%)DMA9-phenyl-9H-fluorene (0.2 eq.)30%4:1

These conditions might be adaptable for the synthesis of 4-phenylazepane hydrochloride with appropriate modifications .

Applications in Research and Industry

Chemical Research Applications

4-Phenylazepane hydrochloride has been utilized in organic synthesis as a building block for more complex molecules. Documentation shows it has been employed in reactions with various triazolopyridazine derivatives, indicating its value in heterocyclic chemistry .

For example, one patent mentions that "4-phenylazepane hydrochloride and 6-chloro-3-[chloro(difluoro)methyl]- triazolo[4,3-b]pyridazine was allowed to react by an analogous" method, demonstrating its utility in pharmaceutical research .

Precaution CategoryRecommended Measures
Personal Protective EquipmentWear protective gloves, protective clothing, eye protection, and face protection
Skin ContactWash with plenty of soap and water if exposed
Eye ContactRinse cautiously with water for several minutes; remove contact lenses if present
InhalationRemove to fresh air and keep at rest in a position comfortable for breathing
StorageStore in a well-ventilated place; keep container tightly closed; store locked up
DisposalDispose of contents/container to an approved waste disposal plant

These precautions align with standard laboratory safety practices for potentially irritating chemical compounds .

Compound NameRelation to 4-Phenylazepane Hydrochloride
4-Phenylazepane (Parent compound)Free base form (without HCl)
2-PhenylazepanePositional isomer
(2-Azepan-1-yl-2-phenylethyl)amineContains azepane ring with different substitution pattern
2-phenylazepanePositional isomer with phenyl at 2-position
1-PhenylazepanePositional isomer with phenyl at nitrogen

These related compounds might offer complementary properties or serve as alternatives in various synthetic applications .

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